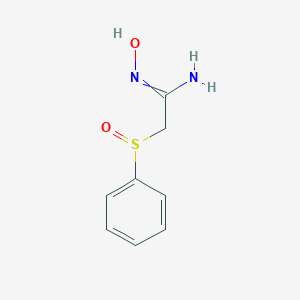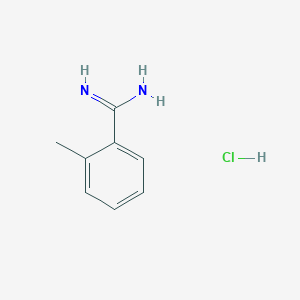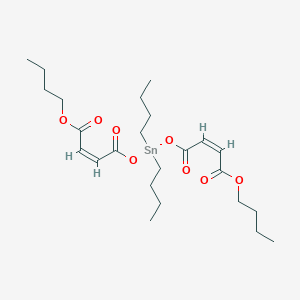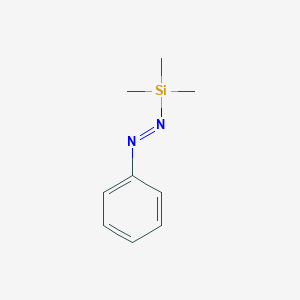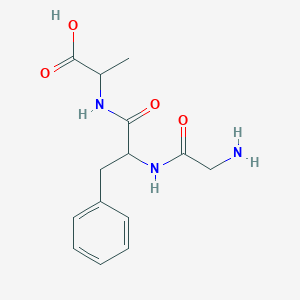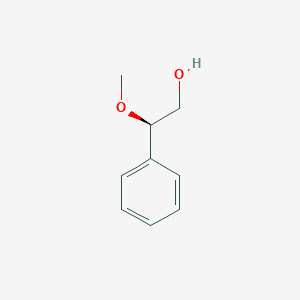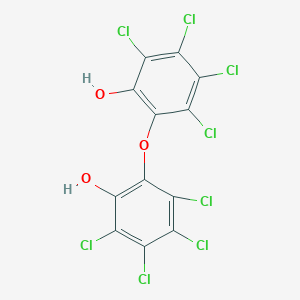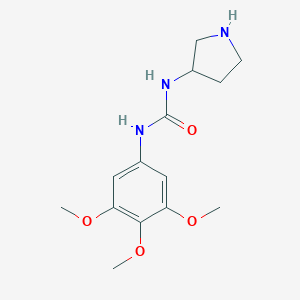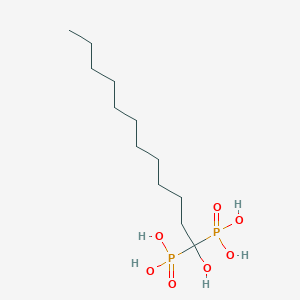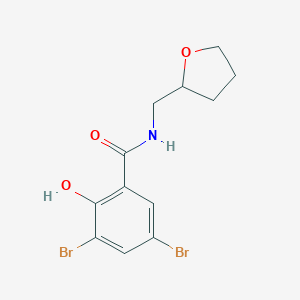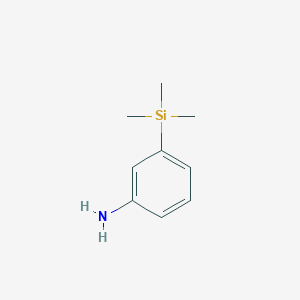
2-Aziridinone, 1,3-di-1-adamantyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aziridinone, 1,3-di-1-adamantyl- is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is a member of the aziridine family, which is known for its ability to react with various nucleophiles and electrophiles. In
Wirkmechanismus
The mechanism of action of 2-Aziridinone, 1,3-di-1-adamantyl- is not fully understood. However, studies have shown that the compound is able to react with various nucleophiles and electrophiles, which may contribute to its biological activity. Additionally, the compound has been shown to induce DNA damage, which may be responsible for its antitumor properties.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Aziridinone, 1,3-di-1-adamantyl- has a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis, inhibit cell proliferation, and induce DNA damage in cancer cells. Additionally, the compound has been shown to have antibacterial and antiviral properties, which may be due to its ability to react with nucleophiles and electrophiles.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Aziridinone, 1,3-di-1-adamantyl- in lab experiments is its unique chemical properties. The compound is able to react with various nucleophiles and electrophiles, which makes it a versatile reagent for many types of experiments. Additionally, the compound has been shown to possess antitumor, antibacterial, and antiviral properties, which make it a promising candidate for drug development. One limitation of using 2-Aziridinone, 1,3-di-1-adamantyl- in lab experiments is its potential toxicity. The compound has been shown to induce DNA damage, which may be harmful to cells if used in high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on 2-Aziridinone, 1,3-di-1-adamantyl-. One area of research is in the development of new drugs and therapies. The compound has shown promise in treating cancer, bacterial infections, and viral infections, and further research could lead to the development of new treatments for these diseases. Additionally, research could focus on the synthesis of new materials using 2-Aziridinone, 1,3-di-1-adamantyl-. The unique chemical properties of the compound make it a promising candidate for the development of new polymers and dendrimers. Finally, research could focus on the mechanism of action of 2-Aziridinone, 1,3-di-1-adamantyl-. Further studies could help to elucidate the compound's biological activity and potentially lead to the development of new drugs and therapies.
Synthesemethoden
The synthesis of 2-Aziridinone, 1,3-di-1-adamantyl- can be achieved through several methods. One of the most common methods is the reaction of 1,3-di-1-adamantylamine with phosgene or triphosgene. The reaction results in the formation of 2-Aziridinone, 1,3-di-1-adamantyl- with a yield of up to 90%. Other methods include the reaction of 1,3-di-1-adamantylamine with isocyanates or the reaction of 1,3-di-1-adamantylisocyanate with aziridines.
Wissenschaftliche Forschungsanwendungen
2-Aziridinone, 1,3-di-1-adamantyl- has been studied extensively for its potential applications in various fields of science. One of the main areas of research is in the development of new drugs and therapies. The compound has been shown to possess antitumor, antibacterial, and antiviral properties, which make it a promising candidate for drug development. Additionally, 2-Aziridinone, 1,3-di-1-adamantyl- has been studied for its potential use in the synthesis of new materials, such as polymers and dendrimers.
Eigenschaften
CAS-Nummer |
17385-51-2 |
|---|---|
Produktname |
2-Aziridinone, 1,3-di-1-adamantyl- |
Molekularformel |
C22H31NO |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
1,3-bis(1-adamantyl)aziridin-2-one |
InChI |
InChI=1S/C22H31NO/c24-20-19(21-7-13-1-14(8-21)3-15(2-13)9-21)23(20)22-10-16-4-17(11-22)6-18(5-16)12-22/h13-19H,1-12H2 |
InChI-Schlüssel |
GNOWFORRVQUOOE-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4C(=O)N4C56CC7CC(C5)CC(C7)C6 |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C4C(=O)N4C56CC7CC(C5)CC(C7)C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



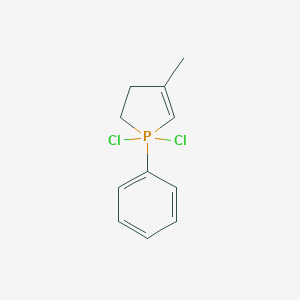
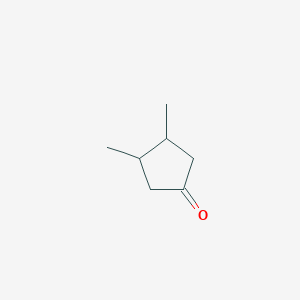
![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)
